Cas no 37570-94-8 (2,2'-Bi-1H-imidazole,1,1'-dimethyl-)
2,2'-Bi-1H-imidazole,1,1'-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 2,2'-Bi-1H-imidazole,1,1'-dimethyl-
- 1-methyl-2-(1-methylimidazol-2-yl)imidazole
- 1,1'-dimethyl-1H,1'H-2,2'-biimidazole
- 1,1'-dimethyl-2,2'-bi-1H-imidazole
- 1,1'-dimethyl-2,2'-biimidazole
- 2,2'-Bi-1H-imidazole,1,1'-dimethyl
- N,N'-dimethyl-2,2'-biimidazole
- N,N'-dimethyl-2,2'-bimidazole
- MFCD00482464
- 1,1'-dimethyl-2,2'-biimida-zole
- SCHEMBL308400
- 37570-94-8
- CHEMBL332692
- BS-50964
- KMRPQHUALQQSPI-UHFFFAOYSA-N
- 1,1''-Dimethyl-1H,1''H-2,2''-biimidazole
- E76645
- 1,1'-Dimethyl-1H,1'H-[2,2']biimidazolyl
- DTXSID20435850
- CS-0530294
- AKOS006273952
-
- MDL: MFCD00482464
- Inchi: 1S/C8H10N4/c1-11-5-3-9-7(11)8-10-4-6-12(8)2/h3-6H,1-2H3
- InChI Key: KMRPQHUALQQSPI-UHFFFAOYSA-N
- SMILES: N1(C)C=CN=C1C1=NC=CN1C
Computed Properties
- Exact Mass: 162.09100
- Monoisotopic Mass: 162.090546336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 35.6Ų
Experimental Properties
- PSA: 35.64000
- LogP: 0.82060
2,2'-Bi-1H-imidazole,1,1'-dimethyl- Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,2'-Bi-1H-imidazole,1,1'-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD52420-100mg |
1,1'-Dimethyl-1H,1'H-2,2'-biimidazole |
37570-94-8 | 97% | 100mg |
¥337.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD52420-250mg |
1,1'-Dimethyl-1H,1'H-2,2'-biimidazole |
37570-94-8 | 97% | 250mg |
¥665.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD52420-1g |
1,1'-Dimethyl-1H,1'H-2,2'-biimidazole |
37570-94-8 | 97% | 1g |
¥1283.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD52420-50mg |
1,1'-Dimethyl-1H,1'H-2,2'-biimidazole |
37570-94-8 | 97% | 50mg |
¥276.0 | 2024-04-18 | |
| Chemenu | CM519171-50mg |
1,1'-Dimethyl-1H,1'H-2,2'-biimidazole |
37570-94-8 | 97% | 50mg |
$120 | 2023-01-02 | |
| Chemenu | CM519171-100mg |
1,1'-Dimethyl-1H,1'H-2,2'-biimidazole |
37570-94-8 | 97% | 100mg |
$148 | 2023-01-02 | |
| Chemenu | CM519171-250mg |
1,1'-Dimethyl-1H,1'H-2,2'-biimidazole |
37570-94-8 | 97% | 250mg |
$220 | 2023-01-02 | |
| Chemenu | CM519171-1g |
1,1'-Dimethyl-1H,1'H-2,2'-biimidazole |
37570-94-8 | 97% | 1g |
$543 | 2023-01-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BN164-200mg |
2,2'-Bi-1H-imidazole,1,1'-dimethyl- |
37570-94-8 | 97% | 200mg |
1464.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BN164-50mg |
2,2'-Bi-1H-imidazole,1,1'-dimethyl- |
37570-94-8 | 97% | 50mg |
585.0CNY | 2021-07-15 |
2,2'-Bi-1H-imidazole,1,1'-dimethyl- Suppliers
Additional information on 2,2'-Bi-1H-imidazole,1,1'-dimethyl-
2,2'-Bi-1H-imidazole, 1,1'-dimethyl-
2,2'-Bi-1H-imidazole, 1,1'-dimethyl- is a compound with the CAS registry number 37570-94-8. This compound belongs to the class of imidazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms. The structure of this compound consists of two imidazole rings connected by a single bond at the 2-position of each ring. Additionally, each imidazole ring is substituted with a methyl group at the 1-position, giving the compound its name: 1,1'-dimethyl-2,2'-biimidazole.
The molecular formula of this compound is C8H10N2, and its molecular weight is approximately 134.19 g/mol. The compound is known for its unique chemical properties and has been studied for various applications in organic synthesis and materials science. Recent research has highlighted its potential as a building block in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their high surface area and porosity, which make them suitable for gas storage, catalysis, and sensing applications.
In terms of physical properties, 2,2'-biimidazole is typically a crystalline solid with a melting point around 350°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. The compound's stability under thermal and chemical conditions has been extensively studied, making it a reliable starting material for various synthetic routes.
The synthesis of 1,1'-dimethyl-2,2'-biimidazole can be achieved through several methods. One common approach involves the condensation reaction of methylamine with an appropriate diketone or aldehyde under high temperature or catalytic conditions. Recent advancements in catalytic chemistry have enabled more efficient and selective syntheses, reducing reaction times and minimizing by-products. For instance, the use of transition metal catalysts such as palladium or copper has been reported to enhance the yield and purity of the compound.
Biimidazoles, including this compound, have gained attention in the field of medicinal chemistry due to their potential as bioactive agents. Studies have shown that certain derivatives exhibit anti-inflammatory, antioxidant, and anticancer activities. For example, recent research published in the journal Nature Communications demonstrated that analogs of this compound can inhibit specific kinase enzymes involved in cancer cell proliferation.
In addition to its biological applications, 2,2'-biimidazole has been explored for its role in coordination chemistry. The nitrogen atoms in the imidazole rings can act as ligands for metal ions such as copper(II), zinc(II), and iron(III). These metal complexes have been studied for their magnetic properties and catalytic activity in organic transformations. For instance, a study published in Chemical Science reported that copper complexes derived from this biimidazole exhibit high efficiency in oxidizing alcohols to ketones under mild conditions.
The versatility of this compound also extends to its use in polymer chemistry. By incorporating biimidazole units into polymer backbones or side chains, researchers have developed materials with enhanced mechanical strength and thermal stability. A recent paper in Polymer Chemistry highlighted the synthesis of a biimidazole-based polymer that shows promising properties for high-temperature applications.
In conclusion, CAS No 37570-94-8, or 2,2'-biimidazole, is a versatile compound with a wide range of applications across different fields. Its unique chemical structure and favorable properties make it an invaluable tool in organic synthesis and materials science. As ongoing research continues to uncover new potential uses for this compound, it is expected to play an increasingly important role in both academic and industrial settings.
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